molecular formula C6H6ClNO B1320319 4-Chloro-3-methoxypyridine CAS No. 96628-70-5

4-Chloro-3-methoxypyridine

Cat. No. B1320319
CAS RN: 96628-70-5
M. Wt: 143.57 g/mol
InChI Key: DICAQTPGOQCCOH-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring substituted with a chloro group at the fourth position and a methoxy group at the third position. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar substituents on the pyridine ring have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds that are structurally related to 4-Chloro-3-methoxypyridine.

Synthesis Analysis

The synthesis of related chloro- and methoxy-substituted pyridines involves various chemical reactions, including chlorination, methoxylation, and nitration. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves Vilsmeier–Haack chlorination . Another example is the large-scale synthesis of 3-chloro-5-methoxypyridazine, which includes selective displacement of a chloro group with methoxide and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of 4-Chloro-3-methoxypyridine.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as IR, NMR, and electronic spectroscopy are commonly used to analyze the molecular structure of chloro- and methoxy-substituted pyridines. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using crystallographic techniques and further examined using quantum chemical methods . These techniques could be applied to determine the molecular structure of 4-Chloro-3-methoxypyridine.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted pyridines can be quite diverse. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine can undergo dehalogenation and conversion into various derivatives under different conditions . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has also been examined . These studies suggest that 4-Chloro-3-methoxypyridine may also exhibit interesting reactivity patterns that could be explored in future research.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted pyridines can be influenced by their functional groups. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at specific wavelengths, and the effects of solvents on its emission spectra were investigated . The HOMO-LUMO energy gap and molecular electrostatic potential map of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid were also calculated . These properties are important for understanding the behavior of 4-Chloro-3-methoxypyridine in various environments.

Scientific Research Applications

Synthesis and Reactivity

  • Precursor for Reactive Intermediates : 4-Chloro-3-methoxypyridine has been used as a precursor for reactive intermediates like pyridynes, which are valuable in synthesizing complex organic structures (Walters & Shay, 1995).
  • Pathway for Lithiation : It has also been involved in studies exploring the lithiation pathway of pyridines, contributing to a deeper understanding of the lithiation process in organic chemistry (Gros, Choppin, & Fort, 2003).

Analytical Chemistry

  • Vibrational and Electronic Spectra Analysis : Research includes studies on the vibrational and electronic spectra of similar methoxypyridines, which is crucial in understanding their physical and chemical properties (Arjunan et al., 2011).

Polymer Science

  • Polymerization Catalysts : This compound has been studied as a catalyst in carbonylative polymerizations of heterocycles, demonstrating its utility in polymer science (Liu & Jia, 2004).

Pharmaceutical Research

  • Synthesis of Gastric-Acid Inhibiting Compounds : It serves as a building block for synthesizing gastric-acid inhibiting compounds, highlighting its potential in pharmaceutical applications (Mittelbach et al., 1988).

Advanced Materials

  • Adsorption Studies on Gold Film Electrodes : Research includes the study of methoxypyridine adsorption on gold films, which is relevant in material science and nanotechnology (Quirk, Unni, & Burgess, 2016).

Safety And Hazards

4-Chloro-3-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

4-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICAQTPGOQCCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601802
Record name 4-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxypyridine

CAS RN

96628-70-5
Record name 4-Chloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Fray, AT Gillmore, MS Glossop… - … Process Research & …, 2010 - ACS Publications
The development is described of a viable kilo-scale synthesis of the Na v 1.8 sodium channel modulator, N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide (PF-…
Number of citations: 24 pubs.acs.org

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